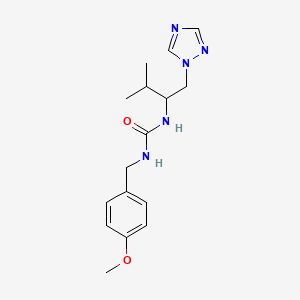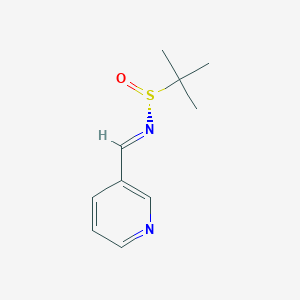
1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Analytical Applications
A study by Liang et al. (2020) focuses on the synthesis of a deuterium-labeled version of AR-A014418, a compound structurally related to the one of interest. This labeled compound serves as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting its importance in pharmacokinetic studies and drug absorption and distribution research (Liang, Wang, Yan, & Wang, 2020).
Pharmacological Investigations
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, closely related to the chemical , has been studied for its inhibitory effect on glycogen synthase kinase-3β (GSK-3β), a protein implicated in various neurodegenerative diseases. However, a study by Vasdev et al. (2005) indicates that despite its potential, the compound demonstrated poor brain penetration, limiting its utility for in vivo cerebral studies. This research underlines the challenges in developing therapeutic agents targeting brain disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Chemical Synthesis and Derivatives
Research into the chemistry of urea derivatives has led to the isolation of various compounds from natural sources, such as Pentadiplandra brazzeana. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea represents a novel compound, indicating the structural diversity and potential utility of these molecules in further pharmacological and chemical studies (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Material Science Applications
The reactions of urea with methylolphenols under acidic conditions were explored by Tomita and Hse (1992), demonstrating the formation of urea-phenol cocondensation products. This research contributes to our understanding of the synthesis and potential applications of urea derivatives in material sciences, such as in the production of polymers or resins (Tomita & Hse, 1992).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-12(2)15(9-21-11-17-10-19-21)20-16(22)18-8-13-4-6-14(23-3)7-5-13/h4-7,10-12,15H,8-9H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNDRKIIHOFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2963165.png)
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)




![3-Cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2963179.png)


![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)
